![molecular formula C11H11NO2 B3170189 2-Benzyl-3-cyanopropanoic acid CAS No. 941577-90-8](/img/structure/B3170189.png)
2-Benzyl-3-cyanopropanoic acid
Overview
Description
Scientific Research Applications
Inhibition of Carboxypeptidase A
2-Benzyl-3-cyanopropanoic acid and its derivatives have been studied for their inhibitory action on carboxypeptidase A, an enzyme involved in protein digestion. For instance, DL-2-Benzyl-3-formylpropanoic acid acts as a competitive inhibitor of this enzyme (Galardy & Kortylewicz, 1984). Such studies provide valuable insights into enzyme mechanisms and potential therapeutic applications.
Role in Liquid Crystal Phase Formation
Research has shown that certain derivatives of 2-Benzyl-3-cyanopropanoic acid can form liquid crystal phases, which are useful in material science and display technology. For example, polymerizable benzoic acid derivatives complexed with dipyridyl compounds exhibited a smectic A liquid crystal phase (Kishikawa, Hirai, & Kohmoto, 2008).
Applications in Synthesis
This compound and its analogs have been utilized in the synthesis of various chemical compounds. For instance, 2-Mercapto-3-arylpropanoic acids have been synthesized using various pathways, indicating the versatility of 2-Benzyl-3-cyanopropanoic acid in chemical synthesis (Pokhodylo, Matiychuk, & Obushak, 2012).
Catalytic Transfer Hydrogenation
Studies have shown the effectiveness of 2-Benzyl-3-cyanopropanoic acid derivatives in catalytic transfer hydrogenation reactions. Such reactions are significant in organic chemistry and industrial processes, offering a route to hydrogenate organic compounds (Rao & Perlin, 1983).
Mechanism-Based Inactivation of Enzymes
(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, a derivative, has been studied as a mechanism-based inactivator for zinc protease carboxypeptidase A. This kind of research contributes to the development of enzyme inhibitors which have therapeutic applications (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-benzyl-3-iodopropanoic acid have been reported to interact with carboxypeptidase a1 . Carboxypeptidase A1 is an enzyme involved in the hydrolysis of the C-terminal amino acid residues in proteins and peptides .
Mode of Action
It is known that cyanopropanoic acid derivatives can act as electrophiles for covalent attack by active-site cysteine residues in certain enzymes . This suggests that 2-Benzyl-3-cyanopropanoic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been used in peptide synthesis , suggesting that 2-Benzyl-3-cyanopropanoic acid might also influence peptide-related biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Given its potential role in peptide synthesis , it might influence protein function and cellular processes.
properties
IUPAC Name |
2-benzyl-3-cyanopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCHYSULDWZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-cyanopropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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